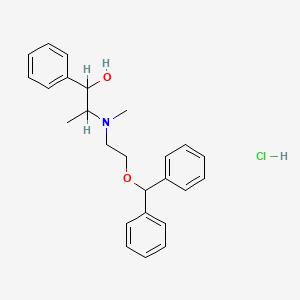

Difeterol hydrochloride

Description

Difeterol hydrochloride (CAS: 31348-66-0) is a synthetic compound with the molecular formula C₂₅H₂₉NO₂·ClH and a molecular weight of 411.97 g/mol. Its structure includes a benzenemethanol backbone substituted with a diphenylmethoxyethyl-methylamino group, as reflected in its SMILES notation: Cl.OC(C=1C=CC=CC1)C(N(C)CCOC(C=2C=CC=CC2)C=3C=CC=CC3)C . The compound has a melting point of 185–186°C and is also known by synonyms such as Pandryl and Benzyl alcohol, α-[1-[[2-(diphenylmethoxy)ethyl]methylamino]ethyl]-, hydrochloride.

Properties

CAS No. |

31348-66-0 |

|---|---|

Molecular Formula |

C25H30ClNO2 |

Molecular Weight |

412 g/mol |

IUPAC Name |

2-[2-benzhydryloxyethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C25H29NO2.ClH/c1-20(24(27)21-12-6-3-7-13-21)26(2)18-19-28-25(22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20,24-25,27H,18-19H2,1-2H3;1H |

InChI Key |

WKZITTRQXFNUNO-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Difeterol hydrochloride shares structural and functional similarities with other hydrochlorides, particularly in their amine-containing moieties and aromatic systems. Below is a comparative analysis:

Table 1: Structural Properties of Difeterol Hydrochloride and Analogs

Key Observations :

- Aromatic Systems: Difeterol and chlorphenoxamine both feature diphenyl groups, enhancing lipid solubility and CNS penetration .

- Amine Moieties : Tacrine lacks complex ether linkages but shares a primary amine critical for cholinesterase inhibition .

- Ether Linkages : Difeterol’s diphenylmethoxyethyl group distinguishes it from bambuterol, which contains a carbamate group for prolonged activity .

Pharmacological and Biochemical Comparisons

Difeterol hydrochloride has been studied alongside other compounds for cholinesterase inhibition. Below is a comparison of efficacy and selectivity:

Table 2: Pharmacological Profiles of BChE Inhibitors

Key Findings :

- Selectivity : Tacrine and bambuterol exhibit high selectivity for BChE over acetylcholinesterase (AChE), unlike physostigmine, which is a dual inhibitor .

- Mechanism : Molecular docking studies suggest Difeterol’s large aromatic structure may occupy the BChE active site gorge, similar to tacrine’s acridine core .

Research Findings and Clinical Relevance

- Structural Advantages : Difeterol’s ether linkages may improve metabolic stability compared to carbamate-containing analogs like bambuterol .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Difeterol hydrochloride purity and stability in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is recommended for purity analysis. For stability testing, employ accelerated degradation studies under controlled conditions (e.g., heat, light, pH variations) and monitor degradation products using mass spectrometry (MS) coupled with HPLC . Standardize buffer solutions (e.g., phosphate buffer pH 7.4) and validate chromatographic parameters (column type, flow rate) per ICH guidelines .

Q. How should researchers design synthesis protocols for Difeterol hydrochloride to ensure reproducibility?

- Methodological Answer : Follow pharmacopeial protocols for similar hydrochlorides (e.g., Diltiazem HCl):

- Grind the compound to a fine powder and mix with a solvent (e.g., methanol) to form a homogenous slurry.

- Use inert, light-resistant containers for storage, and specify temperature (e.g., 2–8°C) and humidity controls (<40% RH) .

- Document solvent ratios, reaction times, and purification steps (e.g., recrystallization) to enable replication .

Q. What literature review strategies are critical for contextualizing Difeterol hydrochloride’s pharmacological profile?

- Methodological Answer :

- Prioritize primary sources from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and regulatory documents (e.g., FDA/EMA filings).

- Use databases like PubMed and SciFinder with keywords: "Difeterol hydrochloride," "pharmacokinetics," "receptor binding."

- Cross-reference cited studies to identify knowledge gaps, such as understudied metabolic pathways or conflicting efficacy data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for Difeterol hydrochloride across in vitro and in vivo models?

- Methodological Answer :

- Conduct a meta-analysis of existing studies, stratifying results by model type (e.g., cell lines vs. animal models), dosage, and endpoints.

- Validate findings using orthogonal assays (e.g., Western blot for target engagement vs. functional cAMP assays).

- Explore species-specific differences in receptor affinity using molecular docking simulations .

- Example Data Table :

| Study Type | Efficacy (%) | Dosage (mg/kg) | Model System | Reference |

|---|---|---|---|---|

| In vitro | 78 ± 5 | 10 µM | HEK293 cells | [Author X] |

| In vivo | 52 ± 8 | 5 mg/kg | Murine | [Author Y] |

Q. What experimental frameworks are recommended for investigating Difeterol hydrochloride’s off-target effects?

- Methodological Answer :

- Use high-throughput screening panels (e.g., Eurofins CEREP® Profile) to assess activity against 100+ receptors/enzymes.

- Apply CRISPR-Cas9 gene editing to generate knockout models of suspected off-target pathways.

- Pair transcriptomic analysis (RNA-seq) with proteomic profiling to identify downstream effects .

Q. How can researchers optimize formulation strategies to enhance Difeterol hydrochloride’s bioavailability in translational studies?

- Methodological Answer :

- Test co-solvents (e.g., PEG 400) and viscosity-reducing excipients (e.g., pyridoxine HCl) in preclinical formulations .

- Use in vitro-in vivo correlation (IVIVC) models to predict absorption rates.

- Validate stability via forced degradation studies and monitor excipient interactions using differential scanning calorimetry (DSC) .

Data Analysis & Interpretation

Q. What statistical approaches are essential for validating Difeterol hydrochloride’s dose-response relationships?

- Methodological Answer :

- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism.

- Report confidence intervals (95% CI) and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Address outliers via Grubbs’ test and ensure power analysis (α = 0.05, β = 0.2) to confirm sample size adequacy .

Q. How should researchers address batch-to-batch variability in Difeterol hydrochloride synthesis?

- Methodological Answer :

- Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like particle size and crystallinity.

- Use design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, stirring rate).

- Characterize batches with X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) .

Ethical & Safety Considerations

Q. What safety protocols are mandatory for handling Difeterol hydrochloride in laboratory settings?

- Methodological Answer :

- Store in sealed, light-resistant containers with desiccants. Use fume hoods for powder handling.

- Follow GHS hazard classifications (e.g., H315: Skin irritation) and provide emergency eyewash stations .

- Conduct cytotoxicity assays (e.g., MTT) prior to in vivo administration to establish safe dosing thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.